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An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-amine: A Privileged Scaffold

for Modern Drug Discovery

Abstract
The imidazo[1,2-b]pyridazine heterocycle is a cornerstone of modern medicinal chemistry,

recognized as a privileged scaffold due to its presence in numerous biologically active

compounds, most notably the kinase inhibitor Ponatinib.[1][2] This guide focuses on a key

derivative, 3-Bromoimidazo[1,2-b]pyridazin-6-amine, a versatile synthetic intermediate poised

for the development of next-generation therapeutics. We will provide an in-depth analysis of its

physicochemical properties, validated synthetic protocols, and its strategic application in the

design of targeted therapies, including kinase inhibitors and protein degraders. This document

is intended for researchers, medicinal chemists, and drug development professionals seeking

to leverage this powerful molecular framework.

The Imidazo[1,2-b]pyridazine Core: A Foundation of
Therapeutic Success
The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system that has garnered significant

attention for its ability to interact with a wide array of biological targets. Its rigid structure and

specific arrangement of nitrogen atoms make it an ideal hinge-binding motif for many protein
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kinases. The resurgence of interest in this scaffold can be largely attributed to the clinical

success of Ponatinib, a multi-targeted kinase inhibitor.[1][2]

Beyond oncology, derivatives of this core have demonstrated a remarkable breadth of

biological activities, including:

Antiviral: Potent and broad-spectrum activity against human picornaviruses.[3]

Anticancer: Inhibition of key kinases like c-Met and VEGFR2.[4]

Neurodegenerative Disease: Development as imaging agents for β-amyloid plaques in

Alzheimer's disease.[5]

Anti-inflammatory and Antiparasitic: A wide range of other therapeutic applications are

continuously being explored.[1]

3-Bromoimidazo[1,2-b]pyridazin-6-amine emerges as a particularly valuable building block. Its

structure contains two distinct, orthogonally reactive sites: the 3-bromo position, ideal for metal-

catalyzed cross-coupling reactions, and the 6-amino group, which can be readily functionalized

through amidation or other substitutions. This dual functionality allows for the systematic and

efficient construction of diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical and Structural Characterization
The precise identity and properties of 3-Bromoimidazo[1,2-b]pyridazin-6-amine are critical for

its effective use in synthesis and drug design.
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Property Data Reference(s)

IUPAC Name
3-Bromoimidazo[1,2-

b]pyridazin-6-amine

Synonyms
3-Bromoimidazo[1,2-

b]pyridazin-6-ylamine
[6][7]

CAS Number 1260850-70-1 [6][7][8]

Molecular Formula C₆H₅BrN₄ [6][8]

Molecular Weight 213.04 g/mol [7][8]

Appearance
Yellow, brown, or off-white

solid
[6]

Storage Conditions
2-8°C or Room Temperature,

protect from light, keep dry
[6][9]

Predicted LogP 1.655 [7]

Predicted PSA 56.21 Å² [7]

SMILES N_c1_cc_n2_c(Br)_cn_c2_n1

Structural Insights for Synthesis: The nucleophilic 6-amino group serves as a handle for

building out molecular complexity, while the 3-bromo position on the electron-rich imidazole ring

is primed for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This

electronic and functional arrangement is the key to its utility as a scaffold.

Synthesis and Purification
The efficient synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-amine is paramount for its

application in drug discovery programs. A recently developed, cost-effective, and high-yield

method avoids the use of expensive and sensitive transition metal catalysts for the key

amination step.[10]
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Figure 1: General synthetic workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-amine.

Experimental Protocol: Efficient C-6 Amination
This protocol is adapted from a validated, metal-free methodology that provides excellent yields

for the amination of the 3-bromoimidazo[1,2-b]pyridazine core.[10] The procedure relies on a

fluoride-promoted nucleophilic aromatic substitution (SNAr).

Rationale: The choice of cesium fluoride (CsF) as a base and promoter is crucial. It is effective

in promoting the displacement of the C-6 chlorine without requiring harsh conditions or

expensive palladium or copper catalysts that can be difficult to remove from the final product.

The use of a phase-transfer catalyst (BnNEt₃Cl) enhances reaction rates and consistency,

particularly with less soluble reagents. DMSO is selected as the solvent due to its high boiling

point and its ability to dissolve a wide range of organic and inorganic reagents.

Step-by-Step Methodology:
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Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and

condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), cesium fluoride (CsF,

1.0 equiv.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO). The specific

amine source for installing the -NH₂ group (e.g., a protected ammonia equivalent or direct

amination source) is then added (2.0 equiv.).

Reaction: The reaction vessel is sealed and heated to 100 °C. The reaction progress is

monitored by TLC or LC-MS (typically complete within 24 hours).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted

with water. The aqueous layer is extracted three times with a suitable organic solvent (e.g.,

ethyl acetate or dichloromethane).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude

product is then purified by flash column chromatography on silica gel to yield the final

product, 3-bromoimidazo[1,2-b]pyridazin-6-amine.

Characterization: The structure and purity of the final compound should be confirmed using

¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum is expected to show characteristic

shifts for the protons on the bicyclic core, which can be compared to data for the starting

material and related analogs.[11]

Applications in Drug Discovery
The dual functionality of 3-bromoimidazo[1,2-b]pyridazin-6-amine makes it an exceptionally

powerful platform for generating molecules for two of the most active areas in modern drug

discovery: kinase inhibition and targeted protein degradation.

A. Kinase Inhibitor Design
The imidazo[1,2-b]pyridazine core acts as an effective scaffold for ATP-competitive kinase

inhibitors. The 6-amino group can be elaborated with various substituents to interact with the

solvent-exposed region of the kinase, enhancing potency and selectivity. The 3-bromo position

allows for the introduction of moieties via cross-coupling to access deeper pockets within the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_18087-73-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


kinase active site, a strategy successfully used to develop potent c-Met and VEGFR2 inhibitors.

[4]
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Figure 2: Mechanism of action for a kinase inhibitor derived from the scaffold.

B. Targeted Protein Degradation
The compound is explicitly listed as a "Protein Degrader Building Block," highlighting its utility in

the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein by hijacking the

cell's ubiquitin-proteasome system.

In a typical PROTAC design using this scaffold:

Warhead: The 3-bromo position is functionalized via cross-coupling to attach a ligand (the

"warhead") that binds to the protein of interest (POI).

Linker Attachment Point: The 6-amino group serves as a robust anchor to attach a chemical

linker, which is in turn connected to a ligand for an E3 ubiquitin ligase.
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Figure 3: Role of the scaffold in a PROTAC leading to targeted protein degradation.

Conclusion and Future Outlook
3-Bromoimidazo[1,2-b]pyridazin-6-amine is more than just a single chemical entity; it is a

strategic platform for innovation in drug discovery. Its validated, efficient synthesis and
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orthogonal reactive handles provide medicinal chemists with a reliable tool to rapidly generate

diverse and complex molecular architectures.[10] As the fields of targeted therapy and protein

degradation continue to evolve, the demand for such versatile and well-characterized building

blocks will only increase. The strategic application of this scaffold is expected to continue

yielding novel clinical candidates for cancer, viral diseases, and neurodegenerative disorders,

reinforcing the enduring legacy of the imidazo[1,2-b]pyridazine core in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Bromoimidazo[1,2-b]pyridazin-6-ylamine IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566808#3-bromoimidazo-1-2-b-pyridazin-6-ylamine-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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